molecular formula C25H39N5O7 B14171393 L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine CAS No. 922510-14-3

L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine

Cat. No.: B14171393
CAS No.: 922510-14-3
M. Wt: 521.6 g/mol
InChI Key: USHZCRWLVDLVAU-QTWZMDIBSA-N
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Description

L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine is a peptide compound composed of five amino acids: leucine, valine, alanine, glycine, and tyrosine Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast for expression and subsequent purification.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes like proteases.

    Oxidation: Oxidation of the tyrosine residue can occur, forming dityrosine or other oxidized products.

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases or acidic conditions (e.g., HCl).

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.

Major Products

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Dityrosine or other oxidized derivatives.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine can be compared with other similar peptides, such as:

    L-Leucyl-L-valyl-L-alanylglycyl-L-phenylalanine: Similar structure but with phenylalanine instead of tyrosine, affecting its chemical properties and biological activity.

    L-Leucyl-L-valyl-L-alanylglycyl-L-tryptophan: Contains tryptophan, which introduces different functional groups and potential interactions.

    L-Leucyl-L-valyl-L-alanylglycyl-L-serine: Serine’s hydroxyl group can participate in different reactions compared to tyrosine.

These comparisons highlight the uniqueness of this compound in terms of its specific amino acid composition and resulting properties.

Properties

CAS No.

922510-14-3

Molecular Formula

C25H39N5O7

Molecular Weight

521.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C25H39N5O7/c1-13(2)10-18(26)23(34)30-21(14(3)4)24(35)28-15(5)22(33)27-12-20(32)29-19(25(36)37)11-16-6-8-17(31)9-7-16/h6-9,13-15,18-19,21,31H,10-12,26H2,1-5H3,(H,27,33)(H,28,35)(H,29,32)(H,30,34)(H,36,37)/t15-,18-,19-,21-/m0/s1

InChI Key

USHZCRWLVDLVAU-QTWZMDIBSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Origin of Product

United States

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